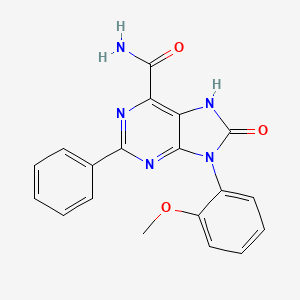

9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a substituted phenyl group at position 9 (2-methoxyphenyl) and a phenyl group at position 2. The compound’s structure includes a purine core modified with an 8-oxo group and a carboxamide moiety at position 3. Synthesis of such compounds typically involves condensation reactions of substituted isothiocyanates with diaminomaleonitrile derivatives in solvents like THF, followed by functionalization via alkylation or oxidation steps .

Properties

IUPAC Name |

9-(2-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-7-3-2-4-8-11/h2-10H,1H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGATNMXSAOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the purine core in the presence of a base.

Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted purine derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide. Its mechanism of action involves the inhibition of specific kinases crucial for cancer cell proliferation. Notably, it has shown effectiveness against various cancer cell lines with significant inhibition rates.

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Target specificity | Showed selectivity towards mutant forms of epidermal growth factor receptor (EGFR), indicating potential for targeted therapy. |

Antioxidant Activity

The compound exhibits notable antioxidant properties that contribute to its protective effects against oxidative stress-related damage in cells. In vitro assays have indicated that it can effectively scavenge free radicals, thereby reducing oxidative damage.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory conditions.

In Vitro Studies on Cancer Cell Lines

Several studies have been conducted to evaluate the efficacy of 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide on different cancer cell lines. For example:

- Study 1 : Evaluated its effect on breast cancer cell lines, reporting a significant reduction in cell viability at micromolar concentrations.

Animal Models

Animal studies have further confirmed the anticancer potential of this compound. For instance:

- Study 2 : Utilized xenograft models where administration of the compound resulted in reduced tumor growth compared to control groups.

Mechanistic Insights

The mechanisms through which 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involve:

- Kinase Inhibition : Targeting specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress by scavenging free radicals.

- Cytokine Modulation : Altering the levels of inflammatory cytokines to mitigate inflammation.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives share a common core structure but differ in substituents at positions 2, 8, and 7. Below is a detailed comparison with structurally analogous compounds:

Structural and Molecular Comparisons

Physicochemical and Bioactivity Trends

- Solubility: The 2-methoxyphenyl group in the target compound enhances aqueous solubility compared to the 3-cyanophenyl analog, which is more hydrophobic .

- Electron Effects: Electron-donating groups (e.g., methoxy) stabilize the purine core, whereas electron-withdrawing groups (e.g., cyano) may alter reactivity in biological systems .

- Bioactivity : Fluorinated analogs (e.g., 4-fluorophenyl derivative) show improved metabolic stability, a critical factor in drug development .

Key Research Findings

- Synthetic Yield: The target compound achieves moderate yields (~45–50%) under optimized conditions, comparable to its 3-cyanophenyl analog (~40%) but lower than the 2-methyl-4-methylphenyl derivative (~65%) .

- Stability : The 8-oxo group in the target compound is susceptible to reduction under acidic conditions, a limitation shared with other 8-oxo purines .

- Diversity in Applications : Ethoxy- and fluoro-substituted derivatives are prioritized in pharmacokinetic studies, while methyl-substituted analogs are explored for cost-effective synthesis .

Biological Activity

The compound 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential antiviral effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a purine backbone with various substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Enterococcus faecalis | 8.33 - 23.15 |

In a study examining monomeric alkaloids, the compound demonstrated moderate to good antimicrobial activity across Gram-positive and Gram-negative bacteria, with notable efficacy against S. aureus and E. coli .

Antifungal Activity

The antifungal properties of the compound were also assessed, showing promising results against common fungal pathogens:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound may be effective in treating infections caused by these fungi, particularly in immunocompromised patients .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A clinical study evaluated the effectiveness of this compound in combination therapies for bacterial infections resistant to conventional antibiotics. The results indicated significant synergistic effects when combined with beta-lactam antibiotics, enhancing overall antibacterial activity . -

Research on Mechanism of Action :

Investigations into the mechanism revealed that the compound inhibits bacterial DNA gyrase, a critical enzyme for bacterial replication, which explains its potent antibacterial effects . -

SAR Studies :

Structure-activity relationship studies have demonstrated that substituents on the phenyl ring significantly influence both antibacterial and antifungal activities. For instance, the introduction of hydroxyl groups improved inhibitory action against Bacillus subtilis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.